molecular formula C17H11F17OS B14888515 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecoxy)benzenethiol

4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecoxy)benzenethiol

Cat. No.: B14888515
M. Wt: 586.3 g/mol
InChI Key: AXBQFFONPKZAEV-UHFFFAOYSA-N
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Description

4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecoxy)benzenethiol is a fluorinated organic compound. It is characterized by the presence of a benzenethiol group attached to a heptadecafluoroundecoxy chain. This compound is notable for its unique chemical properties, which are influenced by the extensive fluorination of the alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecoxy)benzenethiol typically involves the reaction of 4-bromobenzenethiol with a heptadecafluoroundecyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecoxy)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The compound can be reduced to form a corresponding sulfide.

    Substitution: The fluorinated alkyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the fluorinated chain under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted fluorinated compounds.

Scientific Research Applications

4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecoxy)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.

    Biology: Employed in the study of protein-ligand interactions due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials, such as hydrophobic coatings and lubricants.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecoxy)benzenethiol involves its interaction with molecular targets through its thiol group. The extensive fluorination of the alkyl chain enhances its hydrophobicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyloxy)benzenesulfonic acid
  • 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyloxy)benzenesulfide

Uniqueness

4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecoxy)benzenethiol is unique due to its thiol group, which imparts distinct reactivity compared to its sulfonic acid and sulfide counterparts. The extensive fluorination also enhances its stability and hydrophobicity, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C17H11F17OS

Molecular Weight

586.3 g/mol

IUPAC Name

4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)benzenethiol

InChI

InChI=1S/C17H11F17OS/c18-10(19,6-1-7-35-8-2-4-9(36)5-3-8)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-5,36H,1,6-7H2

InChI Key

AXBQFFONPKZAEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S

Origin of Product

United States

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